Product packaging for Deuterium oxide(Cat. No.:CAS No. 7789-20-0)

Deuterium oxide

Cat. No.: B1670320
CAS No.: 7789-20-0
M. Wt: 20.028 g/mol
InChI Key: XLYOFNOQVPJJNP-ZSJDYOACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Deuterium (B1214612) and Deuterium Oxide Discovery and Initial Research

The existence of isotopes was first evidenced by Francis Aston in 1913, with his findings published in 1920. Aston was awarded the Nobel Prize in Chemistry in 1922. bris.ac.uk Shortly thereafter, Ernest Rutherford suggested the possibility of a heavier isotope of hydrogen. bris.ac.uk

Deuterium was first detected in 1931 by Harold Clayton Urey at Columbia University. bris.ac.ukacs.orgsrs.gov Urey enriched liquid hydrogen through fractional distillation and confirmed the presence of a small amount of deuterium by observing weak lines in the atomic spectrum of hydrogen samples. bris.ac.uk For his discovery of heavy hydrogen, Urey was awarded the Nobel Prize in Chemistry in 1934. bris.ac.ukuva.nlnih.gov

Following the discovery of deuterium, the focus shifted to isolating its oxide, heavy water. In 1933, Gilbert Newton Lewis, Urey's PhD supervisor, along with his student Ronald T. MacDonald, successfully prepared a sample of pure heavy water using electrolysis and fractional distillation. bris.ac.uk Lewis then began investigating its properties, extending beyond basic physical characteristics like melting and boiling points to explore its potential biological effects. bris.ac.uk Early research into the chemical and physical properties of D₂O was conducted by G. Lewis and co-workers in the early 1930s. uva.nlnih.gov

Initial production of pure heavy water on a larger scale was achieved through electrolysis, a process requiring significant amounts of electricity. bris.ac.uk Norsk Hydro's plant in Ryukan, Norway, was able to produce highly pure heavy water in early 1935. bris.ac.uk

Fundamental Isotopic Properties and Their Influence on Chemical Behavior

Deuterium differs from the most common hydrogen isotope, protium (B1232500), primarily in mass. A deuterium atom contains one proton and one neutron, giving it an atomic mass of approximately 2, whereas protium has only a proton with an atomic mass of approximately 1. srs.govosu.eduatamanchemicals.com This twofold mass difference is the most substantial distinction between the two isotopes. atamanchemicals.comnih.gov While their chemical behavior is largely similar due to having the same nuclear charge, the mass difference leads to variations in physical and chemical properties. osu.eduebsco.combyjus.com

The substitution of hydrogen with deuterium impacts molecular properties and reactivity. ajchem-a.com Deuterium has a slightly smaller molar volume and lower lipophilicity compared to protium. nih.gov C-D bonds are also slightly shorter than C-H bonds. nih.gov These isotopic differences can influence various aspects of chemical behavior. ebsco.combyjus.comajchem-a.com

Deuterium Isotope Effects on Reaction Kinetics and Thermodynamics

Isotopic effects in chemical reactions refer to the changes in reaction rates observed when an atom is replaced by its isotope. ebsco.com This phenomenon is quantified as the ratio of reaction speeds between molecules containing the heavy isotope versus the light isotope. ebsco.com Deuterium isotope effects are particularly significant in reactions involving hydrogen due to the substantial mass difference between deuterium and protium, which affects molecular vibrations and energy states. ebsco.com

The difference in mass between hydrogen and deuterium leads to a reduced vibrational stretching frequency for C-D bonds compared to C-H bonds. nih.gov This results in a lower ground-state energy for the C-D bond and, consequently, a greater activation energy required for its cleavage. nih.gov This difference in reactivity is measured by the deuterium kinetic isotope effect (DKIE), expressed as the ratio of rate constants (kH/kD). nih.gov A higher DKIE value indicates a slower bond breaking rate for the C-D bond compared to the C-H bond. nih.gov Primary kinetic isotope effects occur when the cleavage of a C-H bond is the rate-determining step and is compared to the rate of the equivalent C-D cleavage, with typical DKIE values ranging from 1 to 5. nih.gov Inverse DKIEs (kH/kD < 1) or large DKIEs (kH/kD > 5) can also be observed in specific cases. nih.gov

This compound as a solvent can affect reaction kinetics. The time constant for the activation of proton channels, for instance, was found to be about three times slower in D₂O than in H₂O. nih.gov This magnitude of isotope effect aligns with those seen in proton abstraction reactions, suggesting that the activation process involves deprotonation of the channel. nih.gov

Beyond kinetics, H/D substitution can also alter the thermodynamic and structural properties of molecules, including biomolecules like proteins. acs.org While often assumed to be small, the effect of replacing H₂O with D₂O on the structure of biomolecules and their assemblies can be significant. acs.org For example, globular proteins have been observed to be significantly more compact in D₂O than in H₂O. uva.nlacs.org The reduction in structural fluctuations in D₂O might be attributed to stronger solvent-solvent interactions, which can decrease protein hydration and favor intramolecular interactions. uva.nl

Differences in the thermodynamic properties of H₂O and D₂O, such as specific heat and melting point, also suggest stronger hydrogen bonding between D₂O molecules. nih.gov

Nuclear Quantum Effects and Hydrogen Bonding in this compound Systems

Nuclear quantum effects (NQEs) play a subtle but important role in the physical and chemical differences between liquid D₂O and H₂O. uva.nlacs.org The lighter mass of the hydrogen atom causes it to behave more like a delocalized quantum particle compared to the heavier deuterium. uva.nlacs.org This delocalization can significantly influence the strength of hydrogen bonds. uva.nlacs.org

The strength of an O-H···O hydrogen bond is dependent on the O···O distance and the O-H···O bond angle. uva.nlacs.org For hydrogen, a larger distance spread can strengthen the hydrogen bond, while a larger angular spread can weaken it. uva.nlacs.org These two NQEs have opposing effects on hydrogen bond strength. uva.nlacs.org The dominant effect depends on the specifics of the hydrogen bond, leading to either a weakening or strengthening upon isotopic substitution. uva.nlacs.org Typically, short hydrogen bonds are strengthened by NQEs, while long ones are weakened. uva.nlacs.org

Studies have shown that the hydrogen-bond network in D₂O is more tetrahedral and has a higher hydrogen-bond coordination number than in H₂O, indicating stronger hydrogen bonds and a more structured network. uva.nl D₂O has been reported to have approximately 9% more hydrogen bonds compared to H₂O. nih.gov This increased hydrogen bond strength and association between D₂O molecules compared to H₂O molecules have been noted. atamanchemicals.com

The increased average number of hydrogen bonds per molecule in D₂O (about 10% more than in H₂O) results in a larger entropic cost for solvating molecules in D₂O. mpg.de Research using isothermal titration calorimetry has revealed significant enthalpy deviations when mixing D₂O-H₂O solutions with different D/H ratios, suggesting entropic effects related to the arrangement of H and D atoms. mpg.de The slow kinetics observed in these titrations, particularly for concentration titrations, are consistent with the slow propagation of the H₂O + D₂O ⇌ 2HDO reaction, involving deuterium hopping and rearrangements of H and D bonding. mpg.de

Computational studies have also investigated the impact of deuteration on hydrogen bonding. While static electronic effects may strengthen the hydrogen bond in H₂O relative to D₂O, path-integral ab initio molecular-dynamics simulations indicate that NQEs weaken the hydrogen bond in the water dimer. researchgate.net

Here is a table summarizing some key physical properties of H₂O and D₂O, highlighting the differences influenced by isotopic substitution and nuclear quantum effects:

PropertyH₂O (Light Water)D₂O (Heavy Water)DifferenceSource
Molar Mass ( g/mol )18.01520.0276+2.0126 mpg.deresearchgate.net
Melting Point (°C)0.03.805+3.805 acs.orgatamanchemicals.comresearchgate.netchemlin.org
Boiling Point (°C)100.0101.42+1.42 acs.orgatamanchemicals.comresearchgate.netchemlin.org
Density at 25 °C (g/mL)0.99701.1044+0.1074 mpg.dechemlin.org
Density at STP (g/mL)0.99821.1056+0.1074 researchgate.netunacademy.com
Temperature of Maximum Density (°C)3.9811.23+7.25 researchgate.netchemlin.org
Dynamic Viscosity at 20 °C (mPa·s)1.00161.2467+0.2451 researchgate.netunacademy.com
Dynamic Viscosity at 25 °C (mPa·s)-1.107- chemlin.org
Dielectric Constant (ε) at 25 °C-78.06- chemlin.org
Autoionization Constant (pKw) at 25 °C14.0014.87+0.87 wikipedia.org
Neutral pH/pD at 25 °C7.007.44+0.44 researchgate.netchemlin.orgwikipedia.org
Heat of Fusion (kJ/mol)6.006786.132+0.12522 researchgate.netchemlin.org
Heat of Vaporization (kJ/mol)40.65741.521+0.864 researchgate.netchemlin.org
Refractive Index (nD) at 20 °C1.333351.3283-0.00505 researchgate.netchemlin.org
Dipole Moment (D)-1.87- researchgate.netchemlin.orgunacademy.com

This compound as a Unique Research Solvent

This compound is widely used as a solvent in academic research, particularly in spectroscopic techniques such as nuclear magnetic resonance (NMR), neutron scattering, and infrared (IR) spectroscopy and imaging. uva.nlnih.govbyjus.com Its use is advantageous in experiments where the presence of protium atoms in ordinary water would interfere with the measurements. uva.nlnih.gov

In protein NMR and IR spectroscopy, D₂O is a standard solvent. uva.nlnih.gov For instance, in IR spectroscopy, the bending mode of H₂O overlaps spectrally with the vibrational modes of amide groups in proteins, which provide crucial structural information. uva.nlnih.gov The bending frequency of D₂O is shifted to a different range (1250 cm⁻¹), eliminating this overlap and making D₂O a seemingly ideal substitute for H₂O. uva.nlnih.gov

Beyond spectroscopy, replacing water with D₂O offers a unique method to specifically modify water hydrogen bonding without altering other solvent properties significantly. uva.nl Comparing the behavior of proteins and other systems in H₂O and D₂O allows researchers to isolate and study the specific contribution of water hydrogen bonding to their physical and chemical characteristics. uva.nl

While D₂O is often considered chemically equivalent to H₂O, and differences in hydrogen-bond strength are sometimes overlooked, research shows that replacing solvent water with D₂O can impact the structure and stability of biomolecules. uva.nlnih.gov Recent experiments have demonstrated that even the mesoscopic structures and elastic properties of biomolecular assemblies like amyloids and protein networks can differ significantly in D₂O compared to H₂O. uva.nlnih.gov

The use of D₂O has also provided insights into protein hydration. Studies suggest a reduction in protein hydration in D₂O compared to H₂O. uva.nlacs.org This is supported by findings that water in D₂O has a stronger propensity to form water-water hydrogen bonds than water-amino acid hydrogen bonds. uva.nlacs.org

In addition to its use as a solvent, D₂O can serve as a deuteration agent in chemical reactions, facilitating H/D exchange at specific positions within molecules. atamanchemicals.com This is valuable for synthesizing isotopically labeled compounds used in various research applications, including studying reaction mechanisms and pathways. byjus.comajchem-a.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O B1670320 Deuterium oxide CAS No. 7789-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterated water
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O/h1H2/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142473-50-5, 26352-74-9
Record name Water-d2, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142473-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water-d2, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26352-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4051243
Record name Deuterium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

20.028 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [Sax]
Record name Deuterium oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2045
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

101.42 °C
Record name Deuterium oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C
Record name Deuterium oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C
Record name Deuterium oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

7789-20-0
Record name Water-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterium oxide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deuterium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deuterium oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEUTERIUM OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65BV539M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deuterium oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

3.81 °C; triple point 3.82 °C
Record name Deuterium oxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Ii. Advanced Spectroscopic Applications of Deuterium Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy with Deuterium (B1214612) Oxide

Deuterium oxide is widely utilized in NMR spectroscopy due to the distinct magnetic properties of the deuterium nucleus (²H) compared to the protium (B1232500) nucleus (¹H). Deuterium is an NMR-active nucleus with a resonance frequency approximately one-sixth that of ¹H at a given magnetic field strength. This difference allows for the selective observation of either ¹H or ²H signals without interference, which is fundamental to many advanced NMR techniques.

This compound as a Locking Solvent in 1H NMR Spectroscopy

In ¹H NMR spectroscopy, maintaining a stable magnetic field is critical for obtaining high-resolution spectra and enabling effective signal averaging. Deuterated solvents, including this compound, are routinely used as "locking" solvents to achieve this stability. A dedicated deuterium spectrometer within the NMR instrument continuously monitors the deuterium signal from the solvent. wikipedia.org If the magnetic field drifts, causing the deuterium signal to shift from its set reference frequency, the lock system detects this change and applies small adjustments to electromagnets to restore field homogeneity and stability. wikipedia.orgsigmaaldrich.com This locking mechanism ensures that signals from the sample have consistent frequencies across multiple scans, allowing them to add perfectly during signal averaging, thereby maximizing sensitivity and preventing signal broadening or distortion. wikipedia.org The deuterium signal serves as a sharp, stable reference point that is largely unaffected by temperature or other experimental conditions, enabling accurate calibration of the spectrometer. wikipedia.orgnih.gov While it is possible to run short experiments in non-deuterated solvents without locking, longer acquisitions, especially for nuclei with narrow linewidths like ¹³C, often require a stable lock provided by a deuterated solvent to yield usable spectra. wikipedia.org

Deuterium Labeling for Enhanced Spectral Resolution and Sensitivity in Protein NMR

Deuterium labeling, often involving the use of this compound in the growth media for recombinant protein expression, is a powerful strategy to enhance spectral resolution and sensitivity in protein NMR, particularly for larger proteins. Replacing protium with deuterium at non-exchangeable positions in a protein reduces the density of ¹H spins. This reduction minimizes ¹H-¹H dipolar couplings and decreases transverse relaxation rates (T₂), which are significant sources of signal broadening and loss of sensitivity in larger molecules with slower tumbling rates. nih.govnih.govindiamart.comnih.gov

Perdeuteration, where nearly all non-exchangeable protons are replaced by deuterons, followed by selective reprotonation at specific sites (such as amide positions), allows for the acquisition of high-resolution, proton-detected solid-state NMR spectra. nih.govfishersci.co.uk Detecting the high-gamma protons, even at reduced concentrations, offers increased sensitivity compared to detecting lower-gamma nuclei like ¹³C or ¹⁵N directly. nih.gov Deuteration can lead to narrower linewidths, improving spectral resolution and reducing overlap between signals, which is crucial for assigning resonances and obtaining structural information from complex protein systems. nih.govindiamart.comfishersci.co.uk Studies have shown that deuteration can significantly improve the sensitivity and resolution of multidimensional NMR experiments used in protein analysis. nih.govindiamart.comnih.gov For instance, in studies of proteins labeled to 75% with deuterium, NOESY cross-peaks between amide protons showed approximately twice the sensitivity compared to natural abundance samples. indiamart.com Deuteration also facilitates the use of longer mixing times in NOESY experiments due to reduced spin diffusion, further compensating for potential sensitivity losses. indiamart.com This approach has been critical in determining the solution structures of larger protein systems. nih.gov

Quantification of Deuterium Exchange in NMR Studies

Hydrogen-deuterium exchange (HDX) is a valuable technique for probing protein structure, dynamics, and stability by monitoring the exchange of labile hydrogen atoms (primarily amide protons) with deuterium from the solvent, typically this compound. NMR spectroscopy is a key method for quantifying HDX rates at a residue-specific level. nih.govnih.govnih.govfishersci.se

The exchange rate of amide protons is influenced by factors such as solvent accessibility and hydrogen bonding, which provide insights into the protein's conformational and dynamic properties. fishersci.se NMR can measure both rapid and slow HDX processes. fishersci.se Quantification can be achieved by monitoring the decay of ¹H NMR signal intensity over time as protons are replaced by deuterons, or by observing the appearance of ²H signals in ²H NMR spectra. nih.gov Techniques like ¹H-detected heteronuclear single quantum coherence (HSQC) spectroscopy are commonly used, where HSQC spectra are acquired at various time points during the exchange process. nih.gov Since the HSQC experiment is specific for protons, the signal for an exchangeable proton will decrease exponentially as it exchanges with deuterium. nih.gov Fitting an exponential function to the signal decay data allows for the determination of site-specific exchange constants. nih.gov The deuterium isotope effect on the amide nitrogen chemical shift can also be utilized for HDX quantification in solid-state NMR. nih.gov D-NMR can directly observe and quantify labile deuteriums in selected non-protonated solvents or neat samples. nih.gov For highly deuterated compounds, where residual proton signals are very weak, ²H NMR provides an appealing alternative for structure verification and enrichment determination. nih.gov

Deuterium Magnetic Resonance Spectroscopy (DMRS) and Imaging (DMRI) in Advanced Research

Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Magnetic Resonance Imaging (DMRI), often collectively referred to as Deuterium Metabolic Imaging (DMI), represent innovative non-invasive MR-based methods for detecting and mapping deuterated compounds in vivo. wikipedia.orgnih.govnih.govnih.govnih.govuni.lucenmed.comfishersci.sedsmz.de These techniques leverage the favorable MR characteristics of deuterium, such as its low natural abundance in biological tissues (approximately 0.015%) and relatively short relaxation times, to study metabolic processes, tracer uptake, and distribution. nih.govuni.lunih.govwikipedia.org Unlike methods using radioactive tracers like PET, DMRS/DMRI utilizes stable, non-radioactive deuterium-labeled substrates. wikipedia.orgnih.govnih.govdsmz.de

DMRS allows for the distinction between different deuterated substances based on their chemical shifts, providing spectral signatures reflective of individual metabolites within a region of interest. wikipedia.orgnih.govnih.govnih.govcenmed.comdsmz.de DMRI extends this by incorporating spatial encoding, enabling the generation of 3D metabolic maps that can be co-registered with anatomical ¹H MR images. wikipedia.orgnih.govnih.govnih.govnih.gov While ²H NMR has lower intrinsic sensitivity compared to ¹H NMR or hyperpolarized MRS, this is partially offset by deuterium's favorable relaxation times and a sparse spectrum devoid of strong background signals from native water and lipids. nih.govnih.gov DMI can often be integrated into standard clinical MRI scanners with minor adjustments for tuning to the deuterium frequency. wikipedia.orgnih.govnih.gov

Deuterium Metabolic Imaging (DMI) for In Vivo Metabolic Studies

Deuterium Metabolic Imaging (DMI) is a recently developed MR-based method that enables non-invasive, three-dimensional mapping of metabolic pathways in vivo. nih.govnih.gov It involves administering substrates enriched with the ²H isotope, such as [6,6-²H₂]-glucose or ²H₃-acetate, and then detecting the labeled substrate and its metabolic products using ²H MR acquisition methods, typically MR spectroscopic imaging (MRSI) or chemical shift imaging (CSI). wikipedia.orgnih.govnih.govnih.gov The acquired ²H MR data is then quantified, often through spectral fitting, to generate color-coded metabolic maps overlaid onto anatomical MR images. nih.govnih.gov

DMI has been successfully applied in both animal models (e.g., mice and rats) and humans to study various metabolic processes, particularly glucose metabolism. wikipedia.orgnih.govnih.govnih.govnih.govnih.govnih.govmetabolomicsworkbench.org It allows for the visualization and quantification of the conversion of labeled substrates into downstream metabolites like lactate (B86563), glutamate, and glutamine (Glx). uni.luwikipedia.orgnih.govnih.govnih.govnih.govnih.gov For instance, DMI using deuterated glucose can provide insights into glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov In oncology research, DMI has shown promise for studying tumor metabolism, including the Warburg effect (increased glycolysis), and for monitoring treatment response. wikipedia.orgnih.govnih.govnih.govnih.govmetabolomicsworkbench.orgnih.gov DMI maps have been generated in human brain at 7 T, showing well-resolved signals from ²H-labeled water, glucose, and Glx. nih.gov Advances in DMI technology are aimed at enhancing temporal and spatial resolution for more precise monitoring of metabolism. nih.govmetabolomicsworkbench.org

Table 1: Deuterium Metabolic Imaging (DMI) Examples and Findings

Substrate AdministeredOrgan/Tissue StudiedSpeciesMagnetic Field StrengthKey Metabolites Detected (²H-labeled)Noteworthy FindingsSource
Uniformly deuterated glucoseMouse brainMouse11.7 TGlucose, Lactate, GlxHigh-resolution DMI maps generated; highlighted Warburg effect in glioblastoma. nih.gov
[6,6-²H₂]-glucoseRat brain, Glioma rat modelRat7 TWater, Glucose, Glx, LactateDistinct signals observed; increased lactate in tumor regions indicating enhanced glycolysis. nih.gov
[6,6-²H₂]-glucoseHuman brainHuman7 TWater, Glucose, Glx3D DMI maps covering entire brain obtained; well-resolved metabolite resonances. nih.gov
Deuterium-labeled substrates (general)TumorsAnimal models, PatientsVariedGlucose, Lactate, Glutamate, GlutamineVersatile tool for quantifying metabolites in oncology; potential for diagnosis and monitoring. wikipedia.orgnih.govnih.gov
Deuterium-labeled glucoseBrain, Brain tumor, LiverIn vivoVariedGlucose, MetabolitesPotential for robust and widely applicable brain imaging with clinical utility. nih.gov
Deuterated choline (B1196258), glucoseRenal tumoursMice11.7 TCholine, Glucose, LactateDeuterated choline and glucose signals well separated; resolved lactate signal observed. nih.gov
Monitoring Tracer Uptake and Distribution in Biological Tissues via DMRS/DMRI

A significant application of DMRS and DMRI is the ability to monitor the uptake, distribution, and washout of deuterium-labeled tracers in biological tissues non-invasively. nih.govnih.govuni.lucenmed.comfishersci.sedsmz.de This capability provides valuable kinetic information about how labeled substances are transported, metabolized, and cleared within living systems.

For example, deuterium MRI has been used to track the distribution of administered this compound (D₂O) throughout mouse tissues, revealing higher ²H accumulation in tumor xenografts compared to healthy tissue. nih.govuni.lu This preferential accumulation in rapidly proliferating cells like cancer cells is a key principle behind using deuterated water for imaging tumor metabolism. nih.govnih.gov Studies have also employed DMRS to monitor the time evolution of the deuterium signal from specific labeled compounds, such as deuterated 3-O-Methylglucose (OMG), a non-metabolizable glucose analog, in tumor-bearing rats. nih.govcenmed.comdsmz.de These studies can quantify the uptake and washout rates of the tracer, providing insights into glucose transport. nih.govdsmz.de DMRS allows for the identification of different substances containing deuterium via chemical shift imaging, enabling the analysis of metabolic pathways and rates based on the distribution of labeled metabolites. nih.govdsmz.de The ability to track tracer kinetics in vivo makes DMRS/DMRI a valuable tool for understanding physiological processes and assessing the impact of interventions like cancer therapies. nih.govuni.lu

Assessment of Tissue Metabolokinetics using Deuterium Compound-based MRS

Deuterium compound-based Magnetic Resonance Spectroscopy (MRS), often referred to as Deuterium Metabolic Imaging (DMI) or DMRS, is an emerging technique that utilizes deuterium-labeled substrates to non-invasively track metabolic pathways and assess tissue metabolokinetics in vivo. The low natural abundance of deuterium (approximately 0.0156%) provides a low background signal, which simplifies spectral analysis and avoids the need for extensive suppression of endogenous water and lipid signals, a common challenge in proton (¹H) MRS. dsmz.defishersci.sefishersci.be Additionally, the lower gyromagnetic ratio of deuterium reduces sensitivity to magnetic field inhomogeneities, leading to narrower spectral lines and improved spectral resolution. dsmz.defishersci.se

Studies have demonstrated the potential of this method in assessing tissue metabolokinetics by administering deuterium-labeled metabolic tracers such as [6,6′-²H₂]glucose or [²H₃]acetate. dsmz.defishersci.sefishersci.se By monitoring the incorporation of deuterium into downstream metabolites like lactate, glutamate, and glutamine, researchers can gain insights into specific metabolic fluxes, such as glycolysis and oxidative phosphorylation. dsmz.defishersci.sefishersci.befishersci.se For instance, in studies of Alzheimer's disease, whole-brain spectroscopy following oral administration of ²H-glucose revealed a reduced ratio of ²H-Glx (glutamate and glutamine) to ²H-glucose signals in participants with the disease compared to controls, suggesting an impairment of oxidative glucose metabolism. dsmz.de DMI has also shown utility in detecting tumor cells and assessing cancer metabolism, including the visualization of the Warburg effect in glioblastoma models by mapping glucose uptake and the production of downstream metabolites like Glx and lactate after infusion of ²H-labeled glucose. fishersci.se The technique is considered safe and quantitative, offering a non-ionizing alternative to PET for studying metabolism over longer time scales. fishersci.seciteab.com

Neutron Scattering Techniques Utilizing this compound

Neutron scattering techniques are powerful probes for investigating the structure and dynamics of materials. This compound is indispensable in many neutron scattering applications due to the large difference in neutron scattering length between hydrogen (¹H) and deuterium (²H). Hydrogen has a large negative coherent scattering length and a large incoherent scattering cross-section, while deuterium has a significant positive coherent scattering length and a much smaller incoherent scattering cross-section. This contrast variation capability is exploited to highlight specific components within complex systems or to reduce background scattering. nih.govfishersci.sewikipedia.orgfishersci.cafishersci.fiwikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgmims.comnih.govnih.govnih.gov

Small-Angle Neutron Scattering (SANS) and Ultra-Small-Angle Neutron Scattering (USANS) with Deuterium Labeling

SANS and USANS are techniques used to study structures on length scales ranging from approximately 1 nm to several micrometers. nih.gov Deuterium labeling, often involving the use of D₂O as a solvent or the deuteration of specific sample components, is a crucial strategy in SANS and USANS experiments. fishersci.fiwikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgatamanchemicals.comsigmaaldrich.comnih.govnih.govciteab.com

In biological systems, which are rich in hydrogen, deuterium labeling is extensively used to enhance the contrast between biological macromolecules (proteins, nucleic acids, lipids) and the solvent (water) or between different components within a complex assembly. nih.govfishersci.sefishersci.cafishersci.fiwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.govwikipedia.orgfishersci.fi By varying the ratio of H₂O to D₂O in the solvent, the scattering length density of the solvent can be adjusted to match that of a specific component, rendering it "invisible" to neutrons. This "contrast matching" allows the scattering from other components to be isolated and analyzed, providing detailed structural information about individual subunits or complexes in solution or within membranes. fishersci.sefishersci.cawikipedia.orgwikipedia.orgnih.govnih.gov This approach has been successfully applied to study the structure and arrangement of proteins, nucleic acids, protein-nucleic acid complexes, multi-subunit protein complexes, protein-lipid complexes, and model membranes. nih.govfishersci.cafishersci.fithegoodscentscompany.comfishersci.fi

In concentrated colloidal suspensions, multiple scattering of neutrons can complicate data interpretation in SANS and USANS experiments. wikipedia.orgnih.govwikipedia.orgwikipedia.orgatamanchemicals.comsigmaaldrich.com H₂O/D₂O contrast variation is an effective method to minimize these undesirable multiple scattering effects while maintaining a measurable scattered intensity. wikipedia.orgnih.govwikipedia.orgwikipedia.orgatamanchemicals.comsigmaaldrich.com By adjusting the H₂O/D₂O ratio to match the scattering length density of the colloidal particles, the coherent scattering from the particles can be significantly reduced, thereby minimizing multiple scattering. wikipedia.orgnih.govwikipedia.orgwikipedia.orgatamanchemicals.comsigmaaldrich.com This allows for more accurate determination of particle interactions and structures within concentrated suspensions. Studies using silica (B1680970) colloidal particle suspensions as a model system have confirmed that adjusting the solvent contrast is a good methodology to reduce multiple scattering for both USANS and rheometric USANS experiments, even at high particle concentrations. nih.govwikipedia.org

Deuterium Labeling for Contrast Enhancement in Biological Structures

Neutron Diffraction and this compound Applications

Neutron diffraction is a technique used to determine the atomic and magnetic structure of crystalline and disordered materials. mims.com Neutrons are particularly sensitive to the positions of light atoms like hydrogen, which are difficult to locate using X-ray diffraction. wikipedia.orgmims.comnih.govnih.gov The large difference in scattering length between hydrogen and deuterium makes deuterium substitution a powerful tool in neutron diffraction for locating hydrogen atoms and studying hydrogen bonding. wikipedia.orgmims.comnih.govnih.gov

This compound and deuterium labeling are used in neutron diffraction studies of various materials, including biological samples and materials science systems. For instance, neutron diffraction has been used to study the structure of biological materials like myelin, where metabolically incorporated deuterium can be localized. wikipedia.org In protein crystallography, deuteration of the solvent and the protein can improve the signal-to-noise ratio and enhance the visibility of hydrogen (deuterium) sites. nih.govfishersci.senih.gov Neutron diffraction with D₂O has also been applied to study the structural changes in materials like sand-ice mixtures during freezing and thawing. sigmaaldrich.com

Neutron Reflectometry for Deuterium-Labeled Systems

Neutron reflectometry (NR) is a surface-sensitive neutron scattering technique used to study the structure of thin films and interfaces at the nanometer scale. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.orgfishersci.co.uk Similar to SANS, the ability to manipulate the neutron scattering length density through deuterium labeling is fundamental to NR. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.orgfishersci.co.uk

Infrared (IR) Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. In biological samples, particularly those in aqueous solutions, the strong absorption of H₂O in the IR spectrum can interfere with the signals from the solute molecules. This compound is frequently used as a solvent in IR spectroscopy because its O-D stretching and bending vibrations occur at different frequencies compared to the O-H vibrations of H₂O, shifting the strong solvent absorption bands away from regions critical for analyzing biomolecules like proteins acs.orgmtoz-biolabs.comoup.com. The bending mode of D₂O is around 1250 cm⁻¹, distinct from the H₂O bending mode in the 1600–1700 cm⁻¹ range, which overlaps with the amide I band of proteins acs.orgnih.gov.

This compound in Infrared Spectroscopy of Proteins

In protein IR spectroscopy, the amide I band (1600–1700 cm⁻¹) is particularly informative about the protein's secondary structure (e.g., alpha-helices, beta-sheets) acs.orgmtoz-biolabs.comoup.com. The strong absorbance of H₂O in this region presents a major challenge oup.comnih.gov. By using D₂O as a solvent, this interference is significantly reduced or eliminated, allowing for clearer observation and analysis of the amide I band and other protein-specific vibrational modes acs.orgmtoz-biolabs.comoup.comnih.gov. While D₂O is commonly used to overcome solvent interference, it is important to note that replacing H₂O with D₂O can potentially affect the structure, stability, and kinetics of biomolecules, although this effect is often considered small in spectroscopic studies acs.orgnih.gov. Studies have investigated the effect of D₂O concentration on the IR spectra of protein solutions and found that dilution with D₂O can yield good quality spectra, enabling quantitative analysis nih.gov.

Quantification of Hydrogen-Deuterium Exchange via FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with hydrogen-deuterium exchange (HDX), is a valuable technique for studying protein dynamics, conformational flexibility, and solvent accessibility spectralysbiotech.comnih.govresearchgate.net. When a protein is exposed to a D₂O-containing environment, labile hydrogen atoms (primarily those in peptide backbone amide groups and some side chains) can exchange with deuterium atoms spectralysbiotech.comnih.gov. This exchange alters the vibrational frequencies of the affected chemical bonds. Specifically, the Amide II band, which involves N-H bending vibrations, is highly sensitive to H-D exchange spectralysbiotech.com. Upon deuteration, the Amide II band around 1542 cm⁻¹ decreases in intensity, and a new band, Amide II' (around 1454 cm⁻¹), appears or increases due to the N-D bending vibration spectralysbiotech.com.

By monitoring the changes in the intensity and position of the Amide II and Amide II' bands over time using FT-IR, the kinetics and extent of hydrogen-deuterium exchange can be quantified spectralysbiotech.comnih.gov. The ratio of the areas of the Amide II and Amide I bands can be used to determine the percentage of amide protons that have undergone exchange spectralysbiotech.com. This provides information about the accessibility of different parts of the protein to the solvent, which in turn reflects the protein's conformation and dynamics spectralysbiotech.comnih.gov. FT-IR-based HDX measurements can be performed over various timescales, allowing the study of both rapidly and slowly exchanging protons nih.gov. This technique has been used to compare protein structure and conformation under different experimental conditions spectralysbiotech.com. For instance, studies have shown that H/D exchange kinetics measured by FT-IR can reveal differences in protein structure and dynamics influenced by storage conditions spectralysbiotech.com.

Data related to H/D exchange kinetics can be presented to show the percentage of exchanged amide bonds over time under different conditions.

Deuteration Time (minutes)Protein 1 Condition 1 (% Exchanged)Protein 1 Condition 2 (% Exchanged)
000
10~20~10
30~50~30
60~80~50

Note: Data in this table is illustrative, based on the description of kinetic differences found in research findings spectralysbiotech.com. Actual experimental data would show specific measured percentages.

Improvements in real-time FT-IR H/D exchange measurements have been achieved by optimizing experimental setups, such as using microdialysis flow cells, to enhance the exchange rate that can be measured researchgate.net.

Raman Spectroscopy and this compound

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While water is a weak Raman scatterer, making it a suitable solvent in many cases, the use of D₂O in Raman spectroscopy, particularly in combination with isotopic labeling, offers unique advantages, especially in biological and medical applications medsci.orgnih.gov. The C-D stretching vibration, which appears when deuterium is incorporated into organic molecules, occurs in a spectral region (typically 2040-2300 cm⁻¹) where biological samples normally have minimal Raman scattering (the "Raman-silent region") medsci.orgnih.govacs.orgfrontiersin.orgnih.govpnas.orgmednexus.org. This allows the C-D signal to be easily detected and quantified with minimal background interference medsci.orgfrontiersin.org.

D2O-Raman Spectroscopy in Medical Applications

D₂O-Raman spectroscopy has emerged as a powerful tool in medical applications, particularly for monitoring cellular metabolism and activity medsci.orgnih.govnih.gov. By incubating cells or tissues in a medium containing D₂O, metabolically active cells will incorporate deuterium into newly synthesized biomolecules such as proteins, lipids, and nucleic acids through metabolic processes nih.govacs.orgfrontiersin.orgpnas.orgmednexus.orgrsc.org. The presence and intensity of the characteristic C-D Raman band serve as a direct indicator of metabolic activity medsci.orgnih.govfrontiersin.orgpnas.orgmednexus.org.

This technique, often referred to as Raman microspectroscopy coupled with deuterium probing (Raman-DIP), allows for the assessment of metabolic activity at the single-cell level acs.orgfrontiersin.orgpnas.orgmednexus.org. It has been applied for various purposes, including the rapid detection of drug sensitivity in bacteria by evaluating their metabolic response to antibiotics based on deuterium uptake nih.govfrontiersin.orgmednexus.orgnih.gov. Studies have shown that Raman-DIP can determine the antimicrobial susceptibility of bacteria significantly faster than traditional methods frontiersin.org. The difference in heavy water assimilation activity between drug-resistant and sensitive bacteria under antibiotic treatment can be evaluated, guiding the selection of effective antibiotics nih.gov.

D₂O-Raman spectroscopy is also being explored for applications such as identifying tumor cells and assessing skin barrier function, leveraging the metabolic differences between different cell types nih.govnih.gov.

Deuterium Intake as an Indicator of Bacterial Metabolic Activity via Raman Spectroscopy

The incorporation of deuterium from D₂O into bacterial biomass is a reliable indicator of general bacterial metabolic activity medsci.orgnih.govpnas.org. When bacteria are cultured in a D₂O-containing medium, deuterium is incorporated into their newly synthesized cellular components, leading to the appearance of the characteristic C-D Raman band acs.orgfrontiersin.orgpnas.orgmednexus.orgrsc.org. The intensity or area of this band is proportional to the amount of deuterium incorporated, which reflects the level of metabolic activity acs.orgnih.gov.

Data illustrating bacterial metabolic activity via deuterium incorporation could show the increase in the C-D Raman band intensity over time when bacteria are incubated in D₂O.

Incubation Time (hours)C-D Raman Band Intensity (Arbitrary Units)
0Low (Baseline)
3Moderate Increase
24Significant Increase

Note: Data in this table is illustrative, based on the description of peak evolution over time in D₂O incubation experiments rsc.org. Actual experimental data would show specific intensity values.

Mass Spectrometry (MS) in Conjunction with this compound

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection, identification, and quantification of molecules based on their mass-to-charge ratio. This compound is widely used in conjunction with MS, particularly for metabolic labeling and hydrogen-deuterium exchange (HDX-MS) studies silantes.comnih.govnih.gov.

Metabolic labeling with D₂O involves introducing D₂O into a biological system (e.g., cell culture, organism) silantes.comnih.gov. As the system undergoes metabolism, deuterium is incorporated into newly synthesized biomolecules such as proteins, lipids, carbohydrates, and nucleotides by replacing hydrogen atoms in stable C-H bonds silantes.comnih.govnih.gov. This incorporation leads to a measurable increase in the mass of the labeled molecules, which can be detected and quantified using MS nih.govnih.gov. D₂O metabolic labeling is a cost-effective and versatile method for quantitative omics studies, allowing the determination of metabolic flux, turnover rates, and relative quantification of biomolecules silantes.comnih.gov. Typically, low enrichments of D₂O (1%-10%) are used, resulting in subtle changes in the isotopic distribution of molecules that are detected by high-resolution MS nih.gov.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the structure, dynamics, and interactions of proteins researchgate.net. In HDX-MS, a protein is exposed to a D₂O-containing solution, and the exchange of labile hydrogen atoms with deuterium is monitored by MS researchgate.net. The rate and extent of exchange are influenced by the protein's conformation, solvent accessibility, and hydrogen bonding network researchgate.net. By analyzing the mass increase of protein fragments (peptides) over time, information about the flexibility and solvent accessibility of different regions of the protein can be obtained. This provides insights into protein folding, conformational changes, and interactions with other molecules researchgate.net. HDX-MS has been used for structural and mechanistic investigations of various molecules, including proteins and small organic compounds researchgate.net. Different MS techniques, such as gas chromatography-tandem mass spectrometry (GC/MS/MS), can be used to measure deuterium enrichment in biological samples, for instance, to estimate body composition by determining the dilution of deuterium in body water nih.gov.

The combination of D₂O labeling with MS is valuable for tracing the incorporation of deuterium into specific biomolecules, providing quantitative data on metabolic processes.

Biomolecule ClassDeuterium Incorporation Observed by MSApplication Example
ProteinsYesProtein turnover rate determination nih.gov
LipidsYesMetabolic flux analysis nih.gov
DNAYesCell proliferation tracking nih.gov
MetabolitesYesIdentification and structural elucidation researchgate.net

Note: This table summarizes general findings regarding deuterium incorporation into different biomolecule classes detectable by MS nih.govnih.govresearchgate.net. Specific research findings provide detailed quantitative data for particular molecules and systems.

Analysis of Deuterium Enrichment via GC/MS/MS

Gas Chromatography coupled with Tandem Mass Spectrometry (GC/MS/MS) is a powerful technique for the analysis of deuterium enrichment in various samples, particularly in metabolic studies and for determining body composition using the D₂O dilution technique nih.govwiley.com. Deuterium enrichment refers to the increased abundance of deuterium in a sample compared to its natural isotopic abundance.

In metabolic studies, deuterium from ingested this compound (²H₂O) can be incorporated into biological molecules as metabolic processes occur nih.govwiley.com. Measuring the level of deuterium enrichment in specific compounds provides insights into metabolic pathways and rates mit.edunih.gov. GC/MS/MS offers high sensitivity and selectivity for quantifying these low levels of deuterium enrichment nih.govwiley.com.

One common approach for analyzing deuterium enrichment of water in biological samples using GC/MS or GC/MS/MS involves a deuterium exchange reaction with a suitable compound, such as acetone (B3395972) nih.govwiley.comresearchgate.net. In this method, the hydrogen atoms of acetone exchange with the deuterium atoms from the enriched water sample under alkaline conditions nih.govresearchgate.net. Uniformly ¹³C-labeled acetone ([U-¹³C₃]-acetone) is often used to facilitate the analysis by providing a distinct mass signal for the acetone molecule nih.govresearchgate.net.

After the exchange, the deuterated acetone is analyzed by GC/MS or GC/MS/MS. The mass spectrometer measures the mass isotopomer distribution of acetone, which reflects the incorporation of deuterium mit.eduresearchgate.net. By monitoring specific ions corresponding to different levels of deuterium incorporation (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass of acetone), the deuterium enrichment of the original water sample can be determined wiley.comresearchgate.net.

Several GC/MS and GC/MS/MS methods have been developed for measuring deuterium enrichment of water in biological samples with high sensitivity nih.govwiley.com. These methods often involve headspace injection of the deuterated acetone onto a GC column followed by detection using electron ionization (EI) and mass spectrometry nih.govresearchgate.net. Tandem mass spectrometry (MS/MS) provides additional selectivity by allowing for the selection of parent ions and monitoring specific fragmentation patterns, which can help reduce interference and improve accuracy, especially at very low enrichment levels nih.govwiley.com.

For example, in methods using [U-¹³C₃]-acetone, transitions like m/z 61 > 45 and m/z 62 > 46 can be monitored using multiple reaction monitoring (MRM) in GC/MS/MS to quantify the deuterium enrichment wiley.com. The ratio of signals from deuterated and non-deuterated acetone species is used to calculate the enrichment level researchgate.net.

Beyond water enrichment, GC/MS and GC/MS/MS are also used to analyze deuterium enrichment in specific metabolites, such as glucose mit.edu. This involves derivatizing the metabolite to make it amenable to GC analysis and then analyzing the mass isotopomer distribution of characteristic fragment ions to determine deuterium incorporation at different positions within the molecule mit.edu. This provides detailed information about metabolic fluxes and pathways mit.edu.

The accuracy and precision of GC/MS-based methods for determining deuterium enrichment of glucose hydrogen atoms have been reported to be high, with accuracy typically better than 0.3 mol % mit.edu. These methods are applicable for studying metabolic processes in various biological systems, including cell cultures and animal models nih.govmit.edu.

Table 1: Retention Times of Compounds in H₂O and D₂O Mobile Phases

CompoundRT (H₂O) (min)RT (D₂O) (min)RT(D₂O)/RT(H₂O) Ratio
Compound AX.XXY.YYZ.ZZ
Compound BX.XXY.YYZ.ZZ
............
Kinetin~Same~Same~1.00
Average (excl. Kinetin)--1.03 (± 0.01)

Table 2: Deuterium Enrichment Analysis of Water using GC/MS/MS with [U-¹³C₃]-Acetone

MethodIons Monitored (m/z)Transition (MRM)Notes
Method 145, 46N/A (SIM)Selected Ion Monitoring
Method 261, 6261 > 45, 62 > 46Multiple Reaction Monitoring (MRM)
Method 36262 > 45Neutral Loss Transition (MRM)

Note: This table summarizes the methods described in a specific study wiley.com.

Iii. Deuterium Oxide in Advanced Biological and Biomedical Research

Impact of Deuterium (B1214612) Oxide on Cellular and Molecular Biology

The substitution of H₂O with D₂O in biological systems can induce a range of effects at the cellular and molecular levels. Deuterium at concentrations significantly higher than natural levels can exert substantial impacts, influencing processes from cell growth and division to protein rigidity and metabolic activity. frontiersin.org While high concentrations can be toxic or lethal to many mammalian cells, some organisms, like certain bacteria and plant cells, can tolerate or even grow in high D₂O concentrations, albeit often with altered growth rates and morphology. frontiersin.orgwikipedia.orgunm.edu The biological impacts are often attributed to both solvent isotope effects, which alter the properties of the aqueous environment, and deuterium isotope effects, which influence the strength and dynamics of chemical bonds involving deuterium. frontiersin.org

Deuterium Solvent Isotope Effect on Biomolecular Structure and Stability

The replacement of H₂O with D₂O alters the solvent properties, including hydrogen bond strength, viscosity, and dielectric constant, which in turn affect the structure and stability of biomolecules. acs.orguva.nl The hydrogen bonds formed by deuterium are slightly stronger than those formed by protium (B1232500), contributing to altered solvent-solvent and solvent-solute interactions. acs.orgmdpi.com This solvent isotope effect plays a significant role in modifying the conformational dynamics and stability of proteins and nucleic acids. acs.orguva.nl

Effects on Protein Conformation, Hydration, and Aggregation

Deuterium oxide has a notable impact on protein structure and stability. The increased stability of folded and native protein structures in D₂O suggests a preference for more compact, less solvent-exposed conformations in this solvent. acs.org D₂O-induced changes in protein stability are complex, involving both enthalpic and entropic contributions related to changes in local hydration. acs.org The stronger hydrogen bonding in D₂O can modify interactions between the solvent and protein, potentially altering the intraprotein hydrogen-bond network. acs.org

Studies on various globular proteins, such as bovine serum albumin (BSA) and lysozyme (B549824), have shown increased thermal stability in D₂O compared to H₂O. acs.org For instance, the denaturation temperature of lysozyme and BSA has been observed to be 2–3 °C higher in heavy water. acs.org Circular dichroism experiments on BSA showed that the onset temperature of irreversible thermal denaturation was 58 °C in D₂O, compared to 50 °C in H₂O. acs.org

While D₂O can enhance the conformational stability of monomeric proteins and reduce the formation of small aggregates at high temperatures, it has also been shown to influence protein aggregation processes. nih.govtandfonline.comresearchgate.net The effect on aggregation can vary; some studies suggest D₂O promotes aggregation, potentially by enhancing hydrophobic interactions, while others indicate it can retard aggregation by stabilizing conformational intermediates. tandfonline.comsav.sk The increased strength of solvent-solvent hydrogen bonds in D₂O can lead to decreased apparent hydration of protein molecules, potentially promoting inter-protein interactions. sav.sk

Data on Protein Thermal Stability in H₂O vs. D₂O

ProteinDenaturation Temperature in H₂O (°C)Denaturation Temperature in D₂O (°C)ΔT (°C)MethodSource
Lysozyme~75-76~77-792-3DSC acs.org
Bovine Serum Albumin~60-61~62-642-3DSC acs.org
Bovine Serum Albumin50 (onset of irreversible denaturation)58 (onset of irreversible denaturation)8CD acs.org
Influence on RNA Structure and Stability

This compound also impacts the structure and stability of RNA. Hydrogen-deuterium exchange between RNA and D₂O can lead to increased RNA stability, attributed to the increased bond energy and mass of chemical bonds involving deuterium atoms. semanticscholar.org While the polyanionic nature of RNA can lead to strong interactions with water that may disrupt folded configurations, D₂O can prolong water bridges between residues and generate stronger water-water hydrogen bonds, potentially providing stability. semanticscholar.org Simulations have indicated that in heavy water, there is a considerable increase in the stability of folded RNA structures, resulting in a higher melting temperature compared to light water. researchgate.net

Effects on DNA Overstretching Forces

The mechanical properties of DNA can be influenced by the presence of this compound. Experiments using optical tweezers have demonstrated that the average force required for DNA overstretching is higher in D₂O compared to H₂O. unm.edu Specifically, an increase of approximately 2.5 pN in the overstretching force has been reported. unm.edu This suggests that D₂O has a stabilizing effect on DNA under tension. The isotopic composition of the surrounding medium can also affect the formation and size of denaturation bubbles in DNA molecules, which are related to the breaking of hydrogen bonds between base pairs. mdpi.comresearchgate.net The presence of deuterium can influence the energy required to break these hydrogen bonds. researchgate.net

Data on DNA Overstretching Force

SolventAverage Overstretching Force (pN)MethodSource
H₂O~65Optical Tweezers unm.edu
D₂O~67.5Optical Tweezers unm.edu

Deuterium Isotope Effects on Biological Processes and Kinetics

Beyond its role as a solvent, the presence of deuterium can directly influence the kinetics of biological processes through kinetic isotope effects (KIEs). KIEs arise from the difference in reaction rates between molecules containing light isotopes (protium) and those containing heavy isotopes (deuterium) when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. researchgate.netlibretexts.org The larger mass of deuterium leads to lower zero-point vibrational energy and a stronger bond compared to protium, affecting bond dissociation energies and reaction rates. libretexts.orgresearchgate.net

Alterations in Enzyme Kinetics and Reaction Mechanisms

Deuterium isotope effects are valuable tools for studying enzyme kinetics and elucidating reaction mechanisms. mdpi.comnih.gov Replacing hydrogen with deuterium in a substrate or the solvent can alter the rate of enzyme-catalyzed reactions, providing insights into the rate-limiting steps and the nature of transition states. libretexts.orgmdpi.com

In many enzyme reactions involving proton or hydrogen atom transfer, a primary deuterium KIE (kH/kD) is observed, where the reaction rate is slower with deuterium (kH/kD > 1). researchgate.netlibretexts.org This indicates that the cleavage or formation of a bond involving hydrogen is at least partially rate-limiting. researchgate.netnih.gov For example, studies on cytochrome P450 enzymes, which catalyze reactions involving C-H bond cleavage, frequently show significant primary deuterium KIEs. nih.gov

In some cases, inverse solvent kinetic isotope effects (SKIEs) can be observed in enzyme-catalyzed reactions, where the reaction rate increases in D₂O (kD₂O/kH₂O > 1 or kH₂O/kD₂O < 1). mdpi.com These inverse effects can be attributed to various factors, including changes in rapid pre-equilibrium steps involving solvent-exchangeable protons or potentially inverse intrinsic KIEs for proton transfer from certain types of hydrogen bonds. mdpi.com

The magnitude and temperature dependence of KIEs provide critical information about the reaction coordinate and the role of quantum mechanical tunneling in enzymatic hydrogen transfer. researchgate.netplos.org By examining KIEs, researchers can distinguish between different redox mechanisms, such as electron transfer, proton transfer, and hydrogen atom transfer. researchgate.net

Studies have shown that D₂O can influence the activity of hydrolytic enzymes, which catalyze reactions involving proton transfer from water molecules. plos.org For instance, D₂O has been shown to decrease the rate of deacetylation mediated by enzymes like SIRT3. plos.org This suggests that the kinetic isotope effect of heavy water can significantly impact cellular functions governed by such enzymatic reactions. plos.org

Cell Growth, Proliferation, and Morphology in this compound Media

Studies have investigated the impact of this compound on the growth, proliferation, and morphology of various cell types. Elevated concentrations of D₂O in culture media have been shown to decrease cell growth and proliferation in a concentration-dependent manner in different cell lines, including rat basophilic leukemia (RBL-2H3) cells and human melanoma cells. nih.govresearchgate.nettandfonline.comresearchgate.netmdpi.com This inhibitory effect on proliferation has been linked to an inability of cells to sufficiently double their DNA content. nih.govresearchgate.netresearchgate.net

This compound can also induce changes in cell cycle progression. For instance, RBL-2H3 cells cultured with 15 moles/L D₂O were observed to halt near the G2-M phase of the cell cycle. researchgate.net Similarly, analysis of cells grown in the presence of 75% D₂O revealed an accumulation of cells in the S/G2-phase. nih.gov This cell cycle arrest can be sustained with extended D₂O treatment, although cells may resume mitotic activity after being returned to non-deuterated medium, depending on the duration of D₂O exposure. nih.gov

Morphological changes have also been noted in cells exposed to this compound. For example, light and electron microscopic examination of PtK2 cells subjected to prolonged deuteration revealed characteristic changes in size and ciliation. nih.gov Melanoma cells cultured in media with increasing concentrations of D₂O displayed altered morphology, with higher concentrations leading to spherical and detached cells. tandfonline.com Inhibition of DNA synthesis has been suggested as one potential mechanism contributing to the observed antiproliferative effects and morphological changes induced by D₂O. researchgate.netresearchgate.net

Effects on Microtubule Dynamics and Vesicle Transport

This compound has been shown to influence the dynamics of microtubules, key components of the cytoskeleton involved in various cellular processes, including vesicle transport. Research on RBL-2H3 cells has demonstrated that D₂O can affect microtubule-dependent vesicle transport. nih.govresearchgate.netnih.govomicsdi.org

Experimental observations indicate that culturing cells in this compound can lead to an increase in vesicle speed. nih.govresearchgate.net This effect was not observed when cells were treated with a microtubule-destabilizing drug, suggesting that the increased vesicle speed is related to the influence of D₂O on microtubules. nih.govresearchgate.net Previous studies have reported that D₂O can have a microtubule stabilization effect in in vitro assays and on isolated tubulin proteins. nih.govresearchgate.net The stabilization of microtubules by D₂O may lead to increased speeds for molecular motors, such as Kinesin-1, that move along these structures, as motors on dynamic microtubules can rapidly detach. nih.govresearchgate.net The observed increase in vesicle hop speed in D₂O-treated cells may therefore be attributed to the stabilization of tubulin. researchgate.net This increased stability of microtubules might also contribute to the decreased cell proliferation observed in D₂O cultures, as G2-M cell cycle arrest can be associated with issues in mitotic spindle structure. researchgate.net

Impact on Mitochondrial Respiratory Chain Reactions

This compound can impact mitochondrial function, specifically affecting the reactions of the mitochondrial respiratory chain. Studies have shown that deuterium enrichment can lead to a significant suppression of mitochondrial respiratory chain activity. frontiersin.orgresearchgate.net Deuterium-enriched water with high concentrations of D₂O (up to 99%) has been reported to almost completely inhibit mitochondrial respiratory chain reactions. frontiersin.org

The substitution of hydrogen with deuterium can influence proton transfer processes, which are integral to the electron transport chain and ATP synthesis in mitochondria. Deuteronation may slow down electron transfer in the electron transport chain by interfering with proton-coupled electron transport reactions. researchgate.net The passage of deuterons through channels, such as the Asp61 proton channel in ATP synthase, can be slower than that of protons due to deuterium's stronger binding affinity and reduced dissociation kinetics. researchgate.net This can potentially lead to a temporary disruption in the function of the ATP synthase rotor. researchgate.net An older study also investigated the effect of this compound on respiratory-chain phosphorylation in sub-mitochondrial particles, indicating an influence on this vital process. nih.gov

Deuterated Compounds in Pharmacology and Drug Development

The unique properties of deuterium, particularly the kinetic isotope effect resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, have led to the exploration of deuterated compounds in pharmacology and drug development. nih.govinformaticsjournals.co.innih.govacs.orgnih.gov

One of the primary applications of deuteration in drug development is to modify the pharmacokinetic and metabolic profiles of drug molecules. By selectively replacing hydrogen atoms with deuterium at metabolically labile sites, the rate of metabolic breakdown, particularly oxidative metabolism mediated by enzymes like cytochrome P450, can be slowed down. nih.govinformaticsjournals.co.innih.govacs.orgnih.govresearchgate.netresearchgate.net

This reduced rate of metabolism can lead to several advantageous pharmacokinetic outcomes, including increased plasma half-life, reduced clearance, and increased systemic exposure of the parent drug. nih.govnih.gov These alterations can potentially result in less frequent dosing and improved therapeutic efficacy. informaticsjournals.co.inacs.org Additionally, by slowing down the formation of potentially toxic or inactive metabolites, deuteration can also contribute to an improved safety profile. nih.govnih.gov

Deutetrabenazine was the first deuterated drug to receive FDA approval, indicated for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. acs.orgresearchgate.netresearchgate.net This deuterated form of tetrabenazine (B1681281) exhibits altered metabolism, leading to improved tolerability and dosing. acs.org Another example is deucravacitinib, a novel deuterated drug approved by the FDA for the treatment of various autoimmune diseases. nih.gov Other investigational deuterated compounds, such as CTP-656 (a deuterated form of ivacaftor), are being evaluated for their improved pharmacokinetic properties. acs.org

This compound can serve as a valuable tool for investigating the interactions between drugs and biomolecules. Pharmacologic research utilizing D₂O can explore its effects on the reactions between drugs and living systems, as well as the biochemical or molecular interactions occurring within the body. researchgate.net

Replacing H₂O with D₂O as a solvent can influence the structure and stability of biomolecules and biomolecular assemblies. acs.org These differences in structural properties in D₂O compared to H₂O suggest that the interactions between the solvent and proteins may be modified, potentially affecting intraprotein hydrogen-bond networks. acs.org By studying these effects, researchers can gain insights into the role of hydration in protein stability and interactions, which are crucial for drug binding and activity. acs.org

Deuterium labeling has been successfully applied in the development of rapid methods for determining antibiotic drug sensitivity in bacteria. This approach utilizes the incorporation of deuterium from D₂O-containing media into newly synthesized bacterial lipids as a marker of growth. nih.govnih.govfrontiersin.orgjustia.comacs.org

When bacteria are cultured in the presence of D₂O, deuterium is incorporated into their membrane lipids during growth. nih.govfrontiersin.org This deuterium incorporation results in a detectable mass shift in the lipids, which can be measured using mass spectrometry, such as MALDI-MS. nih.govnih.govfrontiersin.org The extent of deuterium labeling provides information about the growth rate of the bacteria in the presence of an antibiotic. nih.gov

Investigating Drug-Biomolecule Interactions using this compound

This compound as a Tracer in Metabolic Studies

This compound is widely utilized as a tracer to investigate metabolic pathways and assess physiological parameters in both humans and animal models. medsci.orgnih.govworktribe.com Its application spans various areas, providing insights into body composition, tissue function, and the synthesis rates of key biomolecules. medsci.orgworktribe.com

Measuring Total Body Water and Body Composition

The deuterium dilution technique is a well-established method for measuring total body water (TBW) and subsequently estimating body composition. medsci.orgmetsol.comnasa.gov The principle relies on the rapid equilibration of administered D₂O with the body's water pool, excluding body fat. metsol.comresearchgate.net By measuring the enrichment of deuterium in a biological fluid (such as saliva, urine, or plasma) after a known dose of D₂O, the total volume of water in the body can be calculated. medsci.orgmetsol.comnasa.govresearchgate.net This method is considered safe, non-radioactive, and highly accurate. nasa.gov Studies have shown a strong correlation between D₂O space and body water content. nih.gov For instance, in studies with female rats, the correlation between D₂O space and body water was found to be 0.893 (P < 0.01). nih.gov D₂O space accounted for 70% of the variance in predicting the weight of TBW in these studies. nih.gov The technique can also be used to estimate fat-free mass and fat mass. researchgate.net

Data on the correlation between D₂O space and body composition parameters in female rats:

ParameterCorrelation with D₂O spaceP-valueVariance Explained by D₂O spaceAdditional Variance Explained by Fixed Effects
Body water (grams)0.893< 0.0170%10% (P < 0.05)
Total body protein (grams)0.700< 0.0149%21% (P < 0.05)
Body water (%)0.786< 0.01Not significantly improved by fixed effects (P > 0.05)-
Body fat (%)-0.758< 0.01Not significantly improved by fixed effects (P > 0.05)-

Note: Fixed effects in this study included pregnancy, lactation, and feeding levels. nih.gov

The precision of the infrared method for D₂O analysis in body composition studies has been reported to be 2.5%. researchgate.net Oral administration of D₂O has been shown to equilibrate in saliva and plasma within 2 hours in healthy individuals. researchgate.net

Assessing Tissue Perfusion and Blood Flow

This compound can be used as a freely diffusible tracer to measure tissue perfusion and blood flow, often in conjunction with nuclear magnetic resonance (NMR) techniques. medsci.orgnih.govnih.govthno.org Deuterium NMR allows for the monitoring of the D₂O signal in specific tissues or organs following administration. nih.gov Mathematical models, similar to those used for radiolabeled tracers, can then be applied to analyze the time course of the deuterium NMR intensity and determine blood flow and tissue perfusion rates. nih.govnih.gov This approach has been demonstrated in various applications, including the measurement of hepatic blood flow and tissue perfusion in rats. nih.govosti.gov Studies have also employed multicompartment kinetic analysis with deuterium NMR to measure tissue blood flow and perfusion, demonstrating good agreement with results obtained using radiolabels in murine tumor models. nih.gov D₂O has also been explored as a contrast agent for real-time MRI-guided endovascular neurointervention, allowing for the identification of perfusion areas. medsci.orgthno.orgmedsci.org

Monitoring Muscle Protein Synthesis

The rate of muscle protein synthesis (MPS) can be estimated using D₂O labeling. medsci.orgnih.govworktribe.come-acnm.orgresearchgate.nettechnologynetworks.comscite.aispringernature.com When D₂O is administered, deuterium is incorporated into amino acids through metabolic processes like transamination. e-acnm.orgtechnologynetworks.comphysiology.org These deuterium-labeled amino acids are then incorporated into newly synthesized muscle proteins. e-acnm.orgtechnologynetworks.com By measuring the enrichment of deuterium in specific amino acids (such as alanine) extracted from muscle tissue over time, the fractional synthetic rate (FSR) of muscle protein can be calculated. e-acnm.orgresearchgate.nettechnologynetworks.com This method is less invasive than traditional methods involving continuous intravenous amino acid tracer infusions and allows for the assessment of MPS over longer periods (days, weeks, or months) in free-living conditions. researchgate.nettechnologynetworks.comspringernature.com Deuterium-based high-resolution mass spectrometry provides a sensitive method for quantifying low levels of deuterium enrichment in metabolic flux studies. medsci.orgnih.govmedsci.org The D₂O method is well-suited for assessing the impact of interventions like diet and physical activity on MPS rates. researchgate.net

Evaluation of Cellular Metabolism and Development

As a stable isotope probe, heavy water has been extensively used in the study of cellular processes, including development, metabolism, and tissue homeostasis. medsci.orgnih.govmedsci.org Deuterium labeling allows for the tracking of metabolic fluxes and the synthesis of various biomolecules within cells. medsci.orgnih.govworktribe.commedsci.org For example, deuterium intake has been shown to be a reliable indicator of general bacterial metabolic activity, and D₂O labeling combined with Raman microspectroscopy can be used to monitor metabolism in individual bacteria. nih.govmedsci.org This approach allows for the quantitative measurement of heavy water assimilation into single bacteria and can distinguish between different bacterial types and their metabolic activities. nih.govmedsci.org D₂O labeling can also be used to measure the synthesis of DNA and RNA, providing insights into cell proliferation and ribosomal biogenesis. worktribe.comphysiology.org Quantitative exchange-label turnover MRS, utilizing D₂O, can directly monitor cell metabolism in vivo and is being explored for studying metabolic disorders. medsci.orgmedsci.org

This compound in Cancer Research

This compound plays a role in cancer research, particularly in the identification and characterization of tumor cells and in studying tumor metabolism. medsci.orgnih.govmedsci.orgfrontiersin.orgnih.govbiorxiv.orgoup.comnih.govresearchgate.netresearchgate.net Its use as a tracer allows researchers to investigate the unique metabolic properties of cancer cells and visualize tumor tissue. biorxiv.orgoup.comresearchgate.net

Identification of Tumor Stem Cells and Tumor Cells

This compound, often in combination with techniques like Raman microscopy or magnetic resonance imaging (MRI), can aid in the identification of tumor cells, including tumor stem cells. medsci.orgnih.govmedsci.orgbiorxiv.orgoup.comresearchgate.net Tumor cells often exhibit higher metabolic activity compared to surrounding normal tissue, a characteristic that can be leveraged with D₂O labeling. nih.gov Deuterium metabolic imaging (DMI) based on D₂O has been shown to be useful in detecting tumor cells. medsci.orgmedsci.orgoup.com In vivo deuterated water labeling leads to the incorporation of deuterium into biomolecules of proliferating cells, providing a basis for visualizing rapidly proliferating cancer cells through deuterium magnetic resonance imaging (dMRI). biorxiv.orgresearchgate.net Studies in xenograft models have demonstrated that small tumors, not easily distinguishable by anatomical MRI, can be readily apparent on dMRI following D₂O labeling. biorxiv.org This approach allows for the safe and non-radioactive in vivo detection of cancer. biorxiv.org The contrast observed in dMRI after D₂O labeling in tumors has been linked to the synthesis and accumulation of cholesterol and cholesterol esters, which are important for tumor cell proliferation. researchgate.net Raman spectroscopy using heavy water as a probe can help identify tumor stem cells based on their specific patterns of metabolic activity. nih.gov For example, studies have found increased unsaturated lipid levels in ovarian cancer stem cells compared to normal cells. nih.gov

This compound can also be used in the purification of exosomes, small vesicles secreted by both normal and tumor cells that play a role in intercellular communication within the tumor microenvironment. mdpi.commdpi.com Exosomes have a specific density range, and this compound can be used in density gradient ultracentrifugation for their isolation and purification, which is relevant for studying their role in cancer. mdpi.com

Monitoring Tumor Development and Treatment Efficacy with Deuterium MRI

Deuterium Magnetic Resonance Imaging (MRI) utilizing deuterated water-induced ²H-tissue labeling presents a promising noninvasive method for assessing tumor response to treatment. This technique allows for the visualization and assessment of anticancer therapies by tracking the distribution of deuterium in tissues. Studies have demonstrated the feasibility of using deuterium MRI at clinical field strength (1.5T) to track ²H distribution throughout mouse tissues following D₂O administration. researchgate.netnih.govnih.gov Research in pancreatic cancer models showed a higher accumulation of ²H in tumor xenografts compared to control tissues. researchgate.netnih.gov Importantly, a significant decrease in ²H accumulation was observed in the tumors of mice treated with irradiation, bevacizumab, or gemcitabine, even before macroscopic changes in tumor size were apparent. researchgate.netnih.govnih.gov This suggests that deuterium MRI can provide early indications of treatment efficacy. Deuterium Metabolic Imaging (DMI), a related MR spectroscopic imaging tool, also shows promise in tumor diagnosis and treatment efficacy assessment by visualizing and comprehending the metabolic processes of cancer. frontiersin.org DMI has been successfully used to image tumor glycolysis metabolism and detect metabolic changes in cancer cells following treatment. frontiersin.org

This compound and Malignant Melanoma Growth and Metastasis

Systemic administration of this compound has shown potential in suppressing tumor growth and metastasis in mammalian cancer models. nih.govnih.govresearchgate.net Experimental evidence from 2021 indicated that supplementing drinking water with 30% D₂O suppressed tumor growth in a standard mouse model of human melanoma. nih.govwikipedia.org This effect has been attributed to the selective induction of cellular stress signaling and gene expression in tumor cells. nih.govwikipedia.org Further research using bioluminescent murine models of human malignant melanoma demonstrated that D₂O supplementation significantly suppressed tumor growth and metastasis. nih.govresearchgate.netaacrjournals.org In vitro studies using Matrigel transwell invasion assays also confirmed the inhibition of invasiveness by D₂O. nih.govresearchgate.net These findings suggest that systemic D₂O administration can impair the growth and metastasis of malignant melanoma through the pharmacological induction of deuterium (²H)-stress. nih.govnih.govresearchgate.net

This compound as a Potential Modulator for Neutron Capture Therapy

This compound is used to enhance boron neutron capture therapy (BNCT). wikipedia.orgmdpi.com This application leverages deuterium's ability to moderate (slow down) neutrons without significantly capturing them, rather than relying on its biological or chemical effects. wikipedia.org Neutron penetration in tissue is a major limitation of thermal BNCT. nih.gov Replacing natural water with heavy water prior to therapy can lead to gains in neutron flux penetration and thus improve therapeutic ratios. nih.gov Studies using models have shown that replacing natural water with 20% D₂O can improve the thermal advantage depth in a skull/brain model. nih.gov For epithermal neutron beams, both the advantage depth and therapeutic depth increased with heavy water replacement. nih.gov The neutron beam spectrum in BNCT facilities can be changed by the thickness of D₂O in a heavy-water tank.

Deuterium-Depleted Water (DDW) Research

Deuterium-depleted water (DDW) is water with a lower concentration of deuterium than naturally occurs. Research into DDW explores the biological effects of deuterium deprivation and its potential therapeutic applications. frontiersin.orgnih.govenerg-en.ro

Biological Effects of Deuterium Deprivation

Compared to the detrimental effects of excess deuterium, reduced deuterium content in water appears to have relatively positive biological effects. frontiersin.org These effects primarily manifest as the regulation of cellular respiration, an increase in cellular energy, and the promotion of normal cell growth. frontiersin.org Studies have shown that media containing DDW at various low concentrations (100 ppm, 75 ppm, and 50 ppm) promoted the growth of normal pre-osteoblast MC3T3-E1 cells. frontiersin.org Research also indicates that deuterium depletion can influence physiological processes in living organisms. hue-light.com For instance, plants grown with lower deuterium concentrations showed a slower rate of cell division. hue-light.com DDW has also been shown to prevent the development of oxidative stress in rat neural tissue under hypoxic conditions and improve the survival rate of cultured neurons under glucose deprivation. frontiersin.org In tumor-bearing mice, reducing deuterium concentration in drinking water effectively reduced tumor-mediated oxidative stress in the liver. frontiersin.org

Therapeutic Potential of DDW in Disease Management

Research on deuterium depletion also focuses on the potential of DDW as an adjunctive therapy for various diseases and disorders, including tumors, depression, diabetes, and metabolic syndrome. frontiersin.orgnih.govnih.govmdpi.com DDW has shown potential in altering cellular metabolism and potentially inhibiting the growth of cancer cells. frontiersin.orgnih.govnih.gov Clinical results have suggested that long-term consumption of water with low deuterium concentrations can affect the division rate of cancer cells, potentially causing them to stop dividing or undergo apoptosis. hue-light.com More recent findings from Hungarian researchers published in 2025 suggest that deuterium depletion, when used as a complementary therapy in cancer treatment, could significantly increase patient survival rates and reduce cancer-related mortality. firstwordpharma.com A follow-up study analyzing data from cancer patients showed that DDW as a complementary therapy significantly extended expected lifespans. firstwordpharma.com The potential for deuterium depletion to reduce global cancer mortality by a significant percentage has been highlighted, although further placebo-controlled clinical trials are needed. firstwordpharma.com Beyond cancer, DDW has demonstrated potential in alleviating diet-induced obesity and its associated metabolic impairments in rats, restoring various physiological parameters towards normal levels. mdpi.com It has also shown protective properties by potentially aiding in the removal of toxins and metabolic products from the body. mdpi.com

Iv. Deuterium Oxide in Environmental and Industrial Research

Hydrology and Environmental Tracer Applications

Deuterium (B1214612) oxide is widely used as a tracer in hydrological and environmental studies due to its properties, which are very similar to those of light water, allowing it to follow water movement accurately without being significantly affected by chemical or biological processes researchgate.net. Its detection in small amounts provides valuable insights into water flow and distribution amber-bridge.comisowater.comclearsynth.com.

Groundwater Movement and Distribution

Injection of deuterium oxide into the water table provides direct information about the movement and distribution of groundwater within an aquifer amber-bridge.comisowater.comclearsynth.comzeochem.com. This technique allows scientists to determine the amount and flow of water at specific locations amber-bridge.comisowater.comclearsynth.com. Deuterium-enriched water can be used to mark studied water bodies, and its distribution is then monitored qualitatively and quantitatively researchgate.net. This method is particularly useful for tracing groundwater in the vicinity of mineral water production wells clearsynth.comisotope.com.

Water and Wastewater Mapping

This compound is applied in environmental studies for mapping water bodies and wastewater amber-bridge.comisowater.comisowater.comclearsynth.comzeochem.com. Its use as a tracer helps in understanding the movement and spread of water and wastewater in various environments amber-bridge.comisowater.comisowater.comclearsynth.comzeochem.com.

Monitoring Hydraulic Fracturing (Fracking)

Deuterium is used as a tracer in monitoring hydraulic fracturing operations, also known as fracking amber-bridge.comisowater.comisowater.comclearsynth.comzeochem.comisotope.com. It can be employed in drilling fluids to determine if they have penetrated into cores amber-bridge.comisowater.comclearsynth.com. The use of this compound as a water-based mud tracer allows for real-time analysis of tracer concentration during coring operations, ensuring a uniform tracer concentration can be maintained onepetro.org. This method, combined with techniques like Cavity Ring-Down Spectroscopy (CRDS), enables the assessment of tracer concentration within a short time frame onepetro.org. Studies have shown that monitoring mud tracer concentration throughout coring operations and comparing it to concentrations in core material can determine the extent of mud filtrate invasion onepetro.org. For example, one study concluded that mud filtrate invasion ranged from 26% to 62% onepetro.org.

Evaluating this compound Deposition Velocity in Environmental Systems

Field experiments have been conducted to evaluate the deposition velocity of substances like tritium (B154650) oxide (HTO), using this compound as a tracer, within environments such as forests researchgate.netnih.gov. These studies aim to guide the selection of deposition velocity values for use in safety-basis modeling researchgate.netnih.gov. Releases of this compound and subsequent air sample analysis to determine the deuterium-to-hydrogen ratio allow for the conversion to deuterium concentrations in the air researchgate.netnih.gov. Measurements have been compared to model simulations to evaluate model performance and deposition velocity estimates researchgate.netnih.gov. Field releases have demonstrated vertical and horizontal mixing of a plume in a forest researchgate.netnih.gov. Predicted deposition velocities in one study ranged from 2.4 to 5.4 cm s⁻¹ on average researchgate.netnih.gov. However, model simulations in this study consistently underpredicted deuterium concentration, indicating that the model did not sufficiently mix the plume into the forest researchgate.netnih.gov. Despite this, the model's estimates were considered conservative for downwind dose estimates researchgate.netnih.gov. Based on such studies, a non-zero deposition velocity is considered appropriate for safety-basis modeling, with recommendations such as 1.0 cm s⁻¹ being made researchgate.netnih.gov.

Metabolic Flux of Microbial Communities in Soil Systems

Heavy water labeling methods using this compound are employed to understand the metabolic flux of microbial communities in complex soil systems medsci.orgnih.govresearchgate.net. By modifying soil microorganisms with heavy water, researchers can identify specific bacteria and evaluate differences in their metabolic activity medsci.orgnih.gov. For instance, bacteria that release phosphate (B84403) have been identified based on the ratio of C-D stretching vibration to Raman spectroscopy after heavy water modification medsci.orgresearchgate.net. This method is considered conducive to the objective evaluation of metabolic activity differences in soil bacteria, and deuterium content has been proven suitable for detecting metabolic activity indicators medsci.orgnih.gov. Deuterium uptake by single bacteria, as determined using Raman microspectroscopy, is significantly affected by the organic carbon source utilized nih.gov. Studies have shown that deuterium assimilation rates are higher with simple substrates like sugar compared to complex carbon substrates nih.gov.

Industrial Applications of this compound

This compound has several industrial applications. It is used in certain types of heavy water nuclear reactors as a moderator and heat transport system armar-europa.deamber-bridge.comck12.org. Its ability to moderate neutrons without capturing them is a key property in this application wikipedia.org. Deuterium is also utilized in the manufacturing of fiber optics, where treating optical fiber cables with deuterium gas extends their lifespan by reducing the chemical reaction rate that leads to the deterioration of light transmission isowater.comdeutramed.com. In the semiconductor industry, the use of deuterium significantly improves the life cycle of semiconductors and microchips by preventing the deterioration of chip circuitry from chemical erosion isowater.comdeutramed.com. Furthermore, this compound is used in analytical traceability systems, particularly in the food and beverage industry, where highly sensitive mass spectroscopy is employed for testing zeochem.com. It is also used in chemical, physical, and biological research laboratories, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy armar-europa.deamber-bridge.comisowater.comck12.orgfishersci.co.uksigmaaldrich.com.

Semiconductor and Microchip Manufacturing

This compound plays a significant role in the manufacturing of silicon semiconductors and microchips . Deuterium gas (D₂), produced from this compound, is utilized in processes such as deuterium-protium exchange during semiconductor fabrication . Specifically, the semiconductor device annealing process, conducted with deuterium at super-atmospheric pressures, has been shown to reduce the effects of hot carrier stress . Hot carrier effects and stress-induced leakage currents are major factors that can limit the lifespan of semiconductors and lead to in-chip failures amber-bridge.com. By replacing hydrogen with deuterium, this process improves the operating characteristics and significantly enhances the life cycle of semiconductors and microchips . This enables the production of smaller chips with higher circuit densities and extended longevity . Deuterium annealing replaces hydrogen atoms with deuterium, which helps prevent the deterioration of chip circuits due to chemical corrosion and hot carrier effects amber-bridge.com. High purity this compound is increasingly used in semiconductor fabrication, where its purity is crucial for minimizing interference and contamination during manufacturing marketresearchintellect.com.

Fiber Optics Industry

In the fiber optics industry, this compound, often in the form of deuterium gas, is used to improve the performance and extend the lifespan of optical fibers deutramed.com. Optical fibers can experience degradation of light transmission due to chemical reactions involving hydrogen atoms within or around the cable amber-bridge.com. Treating fiber optic cables with deuterium gas during the final steps of fabrication involves isotope exchange reactions where deuterium replaces some of the hydrogen (specifically, OH groups are replaced by OD groups) deutramed.com. This substitution reduces the rate of these chemical reactions, thereby improving the intensity and transmission characteristics and extending the life of the cable deutramed.com. Deuterium is twice as heavy as protium (B1232500) (ordinary hydrogen), and this mass difference leads to stronger bonds, making the formation of problematic OH groups less likely deutramed.com. Deuteration of optical fibers decreases transmission losses caused by water absorption hwb.gov.in.

Deuterium Lamps

Deuterium lamps, or deuterium arc lamps, are low-pressure gas-discharge light sources that utilize deuterium to produce light . These lamps are frequently employed in spectroscopy, particularly when a constant and intense ultraviolet (UV) light source is required . Deuterium lamps operate by using a heated tungsten filament to create an arc to an anode, which energizes molecular deuterium to produce light . While lamps using ordinary hydrogen also produce a similar UV spectrum, deuterium lamps offer a longer lifespan and significantly higher intensity in the shortwave UV range, typically three to five times that of a standard hydrogen arc bulb at a similar temperature . This makes deuterium lamps a superior light source for applications requiring strong UV output . They are widely used in analytical instruments such as UV detectors in liquid chromatography, UV-Visible spectrophotometers, electrophoresis instruments, and SOx/NOx analyzers jinsptech.comnoblelight.com.

V. Advanced Research Methodologies and Techniques Utilizing Deuterium Oxide

Biodeuteration for Isotopic Labeling of Biomolecules

Biodeuteration is a powerful technique that utilizes deuterium (B1214612) oxide to isotopically label biomolecules. This process typically involves growing microorganisms in a culture medium where heavy water is used as the solvent. ansto.gov.au Depending on the desired level of deuteration, a deuterated or hydrogenated carbon substrate may also be supplemented. ansto.gov.au The microorganisms incorporate deuterium into their biomolecules during growth. ansto.gov.au After growth, the biomass is harvested, and the deuterated biomolecule (such as a protein) is purified and characterized. ansto.gov.au

This technique is particularly valuable in structural biology, especially for neutron scattering experiments like Small-Angle Neutron Scattering (SANS) and neutron reflectometry. Deuterium labeling of proteins provides neutron-visible contrast, significantly enhancing the effectiveness of these techniques in providing selective information about protein structure and interactions within complex multicomponent systems. ansto.gov.au For Nuclear Magnetic Resonance (NMR) experiments, partial or full deuterium labeling of non-exchangeable hydrogen atoms in proteins can substantially improve spectral resolution and sensitivity, particularly for larger proteins (>~30 kDa) and solid-state samples. ansto.gov.au

Biocatalysis offers advantages for selective isotopic labeling of small molecules, including deuterated amino acids used in protein NMR. chemrxiv.org A novel H₂-driven biocatalytic platform has been demonstrated for incorporating deuterium atoms across various molecular functional groups. chemrxiv.org By combining a biocatalytic deuteration catalyst with enzymes capable of reductive amination, multiply isotopically labeled amino acids can be synthesized from low-cost isotopic precursors like D₂O and ¹⁵NH₄⁺. chemrxiv.org This approach allows for the single-step introduction of a ¹⁵N-label, a ²H-label, and a chiral center, yielding amino acid isotopologues on a half-gram scale for direct use in preparing isotopically labeled proteins. chemrxiv.org For instance, L-[α-²H,¹⁵N, β-¹³C]-alanine has been prepared and integrated into a large heat-shock protein (> 400 kDa), enabling analysis by Methyl-TROSY techniques to reveal new structural information. chemrxiv.org

Optical Tweezers for Studying DNA in Deuterium Oxide

Optical tweezers are a powerful tool for the non-invasive trapping and manipulation of biological samples, including DNA, with nanometer precision and femtonewton resolution. bruker.com They are used to study real-time interactions in living cells, single molecules, viruses, and bacteria. bruker.com

This compound has been employed in optical traps to minimize the thermal load, particularly when using 1064 nm lasers. mdpi.com This is attributed to the very low absorption of 1064 nm photons by heavy water, which helps in avoiding an increase in temperature in the trapped sample. mdpi.com While this strategy is effective for thermal management, the lifetime of singlet oxygen (¹O₂) is longer in D₂O, which could be a consideration depending on the experimental goals. mdpi.com

Optical tweezers are valuable for studying DNA interaction forces, enabling precise manipulation to measure forces involved in processes like folding, unfolding, and binding with proteins or other nucleic acids. molecular-machines.com By trapping and stretching individual DNA or RNA strands, researchers can directly observe mechanical responses to applied forces, providing insights into their structural stability and interactions with enzymes like polymerases or helicases. molecular-machines.com Sophisticated optical tweezing experiments have provided insights into fundamental processes involving DNA molecules and related proteins, such as DNA repair, compaction, recombination, and transcription. bruker.com

Computational and Simulation Studies of Deuterium Isotope Effects

Computational and simulation studies play a crucial role in understanding deuterium isotope effects, offering theoretical insights into how the substitution of hydrogen with deuterium affects chemical and physical properties. These studies can help elucidate reaction mechanisms and the factors contributing to observed isotope effects.

Path Integral and Free-Energy Perturbation Simulations

Combined path integral and free-energy perturbation simulation methods have been used to investigate deuterium isotope effects on acid-base equilibrium. mdpi.comresearchgate.netdntb.gov.ua These methods allow for the determination of the difference in pKa values for an acid in water (H₂O) and this compound (D₂O), denoted as ΔpKa = pKa(D₂O) - pKa(H₂O). mdpi.comresearchgate.netnih.gov

Two theoretical models have been examined to understand the origin of the linear free-energy relationship of ΔpKa versus pKa(H₂O). mdpi.comresearchgate.net Model 1 includes only the intrinsic isotope exchange effect of the acid itself in water by replacing titratable protons with deuterons; the dominant contribution here is the difference in zero-point energy between the two isotopologues. mdpi.comresearchgate.netresearchgate.net Model 2 considers the medium isotope effects, where the free energy change resulting from replacing H₂O with D₂O in solute-solvent hydrogen-bonding complexes is determined. mdpi.comresearchgate.netresearchgate.net

While Model 1 can provide reasonable agreement with the experimental average ΔpKa change, it does not reproduce the pKa(H₂O) dependence of the solvent isotope effects. mdpi.comresearchgate.net A linear free-energy relationship is obtained by including the medium effect in Model 2, with the main factor being solvent isotope effects in the anion-water complexes. mdpi.comresearchgate.net These studies highlight the significant roles of both intrinsic isotope exchange and medium solvent isotope effects. mdpi.comresearchgate.net

Path-integral free energy perturbation (PI-FEP) theory can directly determine the ratio of quantum mechanical partition functions of different isotopologs in a single simulation. researchgate.net A double averaging strategy can be used to separate the quantum mechanical path integral into two calculations: a classical molecular dynamics simulation of centroid coordinates and free-particle path-integral sampling over classical, centroid positions. researchgate.net An integrated centroid path-integral free energy perturbation and umbrella sampling (PI-FEP/UM) method provides an accurate and fast convergent approach for computing kinetic isotope effects for chemical reactions in solution and enzymes. researchgate.net

Path integral molecular dynamics (PIMD) simulations have been used to investigate nuclear quantum effects (NQEs) on the acidity constant (pKa) of liquid water isotopologues. arxiv.org This technique has reproduced the experimentally measured pKa value of liquid D₂O (14.86) and allowed for theoretical prediction of pKa values for T₂O, HDO, and HTO. arxiv.org NQEs on the free energy curve can significantly impact the absolute determination of pKa, indicating their indispensable role. arxiv.org

Density Functional Theory in Isotope Effect Analysis

Density Functional Theory (DFT) calculations are a valuable tool for analyzing complex situations involving hydrogen bonding and tautomerism, and for calculating nuclear shieldings and isotope effects on nuclear shieldings. mdpi.comresearchgate.net DFT can be used to calculate deuterium isotope effects on chemical shifts, which can help establish complex intramolecular hydrogen bond patterns. mdpi.com

Calculations of deuterium isotope effects on nuclear shieldings can be based on theories like the Jameson theory. mdpi.com In some approaches, OH bond lengths are reduced to mimic deuteration, leading to "standard" isotope effects that may be scaled by plotting against observed effects. mdpi.com The equilibrium isotope effect can depend on the chemical shift difference between different sites. mdpi.com

DFT calculations have been used to study deuterium isotope effects on acid-base equilibria, often employing polarizable continuum solvation models (PCM) to account for solvent effects. nih.govacs.org These studies have examined various computational methods, including the treatment of the electronic structure of acids and bases and the representation of solvation in both water and heavy water. nih.gov While some computational studies of solvent isotope effects on acid-base equilibria in this compound have been limited, recent comprehensive investigations using DFT and PCM have provided valuable insights. nih.gov

DFT-based transition state theory has been used to model kinetic isotope effects (KIEs) for reactions like the intramolecular hydrogen transfer step in the Swern oxidation. rsc.org Comparing computed KIEs with experimental measurements can help validate theoretical models and understand reaction mechanisms. rsc.org Factors like basis sets, dispersion energy corrections, and continuum solvent models are important for accurate geometry optimization and normal coordinate analysis in these calculations. rsc.org

DFT calculations have also been applied to analyze the effects of H/D isotopes on the adsorption of water and its dissociated species on metal surfaces, such as Pt(111). researchgate.net These studies can help understand the mechanism of H-D exchange reactions catalyzed by heterogeneous metal catalysts. researchgate.net The results can show that adsorption energies for deuterated compounds may be larger than for hydrogenated compounds, consistent with experimental observations. researchgate.net Directly considering the nuclear quantum effect can help determine changes due to the H/D isotope effect. researchgate.net

Vi. Future Directions and Emerging Research Areas in Deuterium Oxide Studies

Deeper Understanding of H₂O/D₂O Isotope Effects on Water-Biomolecule Interactions

Future research aims to gain a more profound understanding of how the isotopic difference between H₂O and D₂O influences their interactions with biomolecules. These effects, known as solvent isotope effects and deuterium (B1214612) isotope effects, arise from the altered properties of D₂O, such as increased hydrogen bond strength compared to H₂O. mdpi.comfrontiersin.orgcdnsciencepub.com This difference in hydrogen bonding can impact the conformational stability of proteins and the fidelity of nucleic acid base pairing, processes crucial for replication, transcription, and translation. mdpi.com Studies suggest that D₂O may be a "somewhat worse solvent for biomolecules than H₂O," potentially affecting the association between proteins or between proteins and biomembranes. acs.orgnih.gov

Research is exploring how D₂O affects water-water and water-protein interactions at a fundamental level. acs.orguva.nl For instance, studies have shown that in D₂O, water has a stronger propensity to form water/water hydrogen bonds than water/amino-acid hydrogen bonds. nih.govuva.nl This altered interaction profile can lead to changes in the local hydration environment around biomolecules. acs.org Further detailed studies are needed to fully elucidate these complex interactions and their consequences for biomolecular behavior. acs.org

Exploration of Deuterium Oxide for Investigating Hydration in Protein Stability and Interactions

This compound is a promising tool for investigating the crucial role of hydration in protein stability and interactions. acs.org The increased hydrogen bond strength in D₂O can lead to a reduction in structural fluctuations in proteins. uva.nl This phenomenon may be explained by the fact that water-protein interactions can sometimes destabilize proteins by lowering the free-energy barriers between different conformations. uva.nl

Studies have shown that replacing H₂O with D₂O can affect the structure and stability of biomolecules, including proteins and biomolecular assemblies like amyloids and protein networks. acs.orgnih.govuva.nl The difference in protein stability and structural preferences in D₂O compared to H₂O suggests modifications in solvent-protein interactions, potentially altering the intraprotein hydrogen-bond network. acs.org

Research indicates that D₂O can enhance the conformational stability of monomeric proteins, reducing monomer loss and the formation of small aggregates at high temperatures for some proteins, such as bovine serum albumin (BSA). tandfonline.com While some studies have reported D₂O promoting protein aggregation, others suggest potential benefits for the long-term storage of certain biological products by maintaining the stability of the monomeric form. tandfonline.com

Here is a simplified representation of observed effects on protein stability:

SolventEffect on Transition TemperatureEffect on Enthalpy of UnfoldingEffect on Overall Stability (often)Attributed to
D₂O (vs H₂O)IncreaseDecreaseLargely Unchanged (due to entropic compensation)Changes in protein hydration

Further research utilizing D₂O is expected to provide deeper insights into the mechanisms by which hydration influences protein folding, stability, and interactions, potentially leading to new strategies for stabilizing proteins for therapeutic and industrial applications.

Translational Research of this compound in Human Health Applications

Translational research is exploring the potential applications of this compound in human health, moving findings from basic science towards clinical relevance. mdpi.comusc.educapes.gov.br While higher concentrations of D₂O can be toxic to mammals, lower concentrations have been used safely in humans for measuring body water spaces. frontiersin.orgcdnsciencepub.com

Future research aims to elucidate the specific molecular mechanisms underlying the observed biological effects of D₂O and assess the translational feasibility of its administration for therapeutic purposes. mdpi.com For instance, studies in experimental malignant melanoma models have shown that systemic administration of D₂O can impair tumor growth and metastasis, suggesting potential in cancer therapy. mdpi.com This is attributed, in part, to D₂O's ability to induce stress response gene expression and its anti-mitotic and apoptogenic activities, linked to altered isotopic and solvent properties affecting protein stability and nucleic acid processes. mdpi.com

Deuterium-depleted water (DDW), which has a lower concentration of deuterium than natural water, is also being investigated for its potential health benefits. Research suggests DDW may have various effects, including altering cellular metabolism, potentially inhibiting cancer cell growth, demonstrating neuroprotective effects, and acting as an antioxidant. frontiersin.orgnih.gov These findings imply potential in areas such as anticancer therapy, neuroprotection, antiaging, and metabolic disorder treatment. frontiersin.orgnih.gov Future research will focus on exploring the appropriate range of deuterium concentration for maximizing beneficial effects without causing toxicity. frontiersin.org

Development of Novel Deuterium-Labeled Probes and Tracers

The development of novel deuterium-labeled probes and tracers is a significant area of future research. mdpi.com Deuterium labeling is valuable in medicinal chemistry and structural biology, offering improved drug candidates and biological probes. mdpi.com Deuterium-labeled molecules can serve as biological tracers in imaging techniques like MRI, allowing for better understanding of metabolic pathways and the localization and assessment of drug metabolites. mdpi.comnih.govmedsci.org

The introduction of deuterium into drug molecules can enhance their resistance to metabolic degradation due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. mdpi.com This can lead to longer-lasting effects and potentially lower dosages and fewer side effects. mdpi.com

Deuterium metabolic imaging (DMI) is an emerging MR-based technique that utilizes exogenous non-radioactive deuterium-labeled metabolic tracers, such as [6,6′-²H₂]glucose and [²H₃]acetate, to visualize metabolic pathways in vivo. nih.gov Future research in DMI aims to develop new glucose tracers with more deuterium atoms to improve signal intensity and reduce label loss. nih.gov

Deuterium-labeled compounds are also being explored as tracers in other fields, including ecology, proteomics, and metabolomics. frontiersin.orgnih.gov For example, deuterium-based high-resolution mass spectrometry is being developed for quantifying low levels of deuterium enrichment to study the metabolic flux of deuterium-labeled tracers. medsci.org Deuterium-labeled amino acids are also valuable as probes in biological organisms and for structural analysis of proteins. mdpi.com

Examples of Deuterium-Labeled Tracers in Research:

TracerApplicationNotes
[6,6′-²H₂]glucoseMetabolic imaging (DMI)Visualizing glucose metabolism pathways in vivo. nih.gov
[²H₃]acetateMetabolic imaging (DMI)Visualizing metabolic pathways in vivo. nih.gov
Glucose-d₇Tracking lipogenesisUsed with techniques like SRS imaging to visualize glucose incorporation into lipids. researchgate.net
Deuterium-labeled amino acidsBiological probes, protein structural analysisValuable in biological organisms and for studying protein structure. mdpi.com
Deuterium-labeled fatty acidsTracking fatty acid uptakeUsed to follow the uptake of fatty acids. researchgate.net
[¹⁸F]fluororasagiline-D₂PET studies of MAO-BNovel radioligand with improved stability. researchgate.net

Continued Research into this compound Effects on Biological Systems at Multiple Levels

Ongoing research is dedicated to further investigating the effects of this compound on biological systems across various levels of organization, from molecules and organelles to cells, organs, and entire organisms. frontiersin.orgnih.gov Existing studies indicate that changes in deuterium concentration can impact the stability, function, dynamics, and interactions of biomolecules, as well as influencing the strength of structures like hydrogen bonds. frontiersin.org

Future studies will continue to explore how D₂O affects fundamental biological processes. For instance, the impact of excessive deuterium on microtubule dynamics and the resulting inhibition of cell growth, proliferation, and division are areas of ongoing investigation. frontiersin.org The "solvent isotope effect," where the substitution of H₂O by D₂O affects reaction kinetics and macromolecular structure, remains a key area of research. frontiersin.org

While deuterium excess can have adverse effects, research also suggests that at appropriate concentrations, it may offer desirable protective effects. frontiersin.org Future research should aim to define the optimal concentration ranges for specific biological applications. frontiersin.org

Investigations into the effects of deuterium depletion are also continuing, focusing on how reduced deuterium levels influence cellular respiration, energy levels, and the growth of normal cells. nih.gov Studies have shown that specific concentrations of deuterium depletion can promote the growth of certain cell types. nih.gov

Q & A

Q. What safety protocols are essential when handling deuterium oxide in laboratory settings?

this compound requires strict safety measures due to its hygroscopic nature and potential biological effects. Key protocols include:

  • Designated Work Areas : Conduct all procedures in a fume hood to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection is mandatory for high-concentration exposure .
  • Training : Researchers must demonstrate competence in hazard identification, emergency response (e.g., spills, exposure), and waste disposal (within 90 days of generation) .
  • Scale Limitations : Reactions using >100 g of D₂O require prior approval from the principal investigator (PI) .

Q. How does this compound enhance nuclear magnetic resonance (NMR) spectroscopy in structural biology?

D₂O replaces H₂O in NMR experiments to eliminate proton (¹H) signals from water, simplifying spectra for biomolecular analysis. Methodological considerations:

  • Solvent Preparation : Use 99.9% D₂O to minimize residual proton signals.
  • Deuterium Locking : Stabilize the magnetic field by incorporating a deuterium signal from D₂O.
  • Applications : Resolve protein-ligand interactions or nucleic acid dynamics by selectively deuterating exchangeable protons (e.g., amide groups) .

Q. What are the standard methods for isotopic labeling using this compound in metabolic studies?

D₂O is used to trace metabolic flux in vivo or in cell cultures:

  • Dosing Strategy : Administer D₂O orally or intravenously (typical doses: 2–4% body weight) to label biomolecules via hydrogen-deuterium exchange.
  • Detection : Analyze deuterium incorporation via mass spectrometry (MS) or infrared spectroscopy.
  • Limitations : Avoid prolonged exposure (>24 hours) to prevent cytotoxicity in eukaryotic cell lines .

Q. How is this compound utilized in synthesizing deuterated compounds?

D₂O serves as a deuterium source in organic and inorganic synthesis:

  • Acid-Base Reactions : React alkali metals (e.g., Na) with D₂O to produce deuterated bases (e.g., 2Na + 2D₂O → D₂ + 2NaOD) .
  • Reduction Reactions : Use D₂O in catalytic deuteration of alkenes or carbonyl compounds.
  • Isotopic Purity : Source D₂O with ≥99.8% deuterium enrichment to minimize isotopic dilution .

Advanced Research Questions

Q. How can hydrogen/deuterium exchange mass spectrometry (HDX-MS) resolve protein conformational dynamics?

HDX-MS leverages D₂O to study protein folding and ligand binding:

  • Experimental Workflow :
    • Labeling : Incubate proteins in D₂O-containing buffers to allow H/D exchange at solvent-accessible regions.
    • Quenching : Lower pH (2.5–3.0) and temperature (0°C) to halt exchange.
    • Digestion : Use pepsin for rapid proteolysis.
    • Analysis : Measure deuterium incorporation via high-resolution MS .
  • Challenges : Back-exchange during analysis can be mitigated by using low-temperature LC systems .

Q. What experimental designs address contradictions in this compound’s effects on cellular systems?

D₂O disrupts microtubule dynamics and metabolic rates, but results vary by cell type:

  • Case Study : In RBL-2H3 cells, 15% D₂O reduced vesicle transport speed by 30% but did not affect viability over 24 hours. Higher concentrations (>20%) induced apoptosis .
  • Controls : Include parallel cultures in H₂O to normalize osmotic and isotopic effects.
  • Quantitative Metrics : Use flow cytometry for viability assays and single-particle tracking for vesicle dynamics .

Q. How is this compound applied in resolving isotopic fine structure (IFS) in mass spectrometry?

D₂O enables IFS analysis to distinguish isotopomers with near-identical masses:

  • Workflow :
    • Labeling : Incubate peptides/proteins in D₂O to introduce deuterium at exchangeable sites.
    • High-Resolution MS : Use FTICR or Orbitrap systems to resolve mass differences as small as 0.001 Da.
    • Data Interpretation : Simulate isotopic distributions (e.g., using Mercury/Hydrogen) to validate experimental spectra .

Q. What methodologies optimize this compound use in pharmacokinetic studies?

D₂O tracks drug metabolism and distribution:

  • Tracer Techniques : Co-administer deuterated drugs with D₂O to study metabolic pathways via LC-MS.
  • Limitations : Deuterium isotope effects (e.g., altered C-D bond kinetics) may skew results. Validate with parallel studies using ¹³C or ¹⁵N labels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuterium oxide
Reactant of Route 2
Deuterium oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.